molecular formula C19H22N2O3 B4126386 2-(benzylamino)-4-oxo-4-((1-phenylethyl)amino)butanoic acid

2-(benzylamino)-4-oxo-4-((1-phenylethyl)amino)butanoic acid

Cat. No.: B4126386
M. Wt: 326.4 g/mol
InChI Key: ZMRUEYSKKFBKRE-UHFFFAOYSA-N
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Description

2-(benzylamino)-4-oxo-4-((1-phenylethyl)amino)butanoic acid is a synthetic organic compound that belongs to the class of asparagine derivatives. This compound features a benzyl group attached to the nitrogen atom at position 2 and a 1-phenylethyl group attached to the nitrogen atom at position 4 of the asparagine backbone. Asparagine itself is a non-essential amino acid involved in the biosynthesis of proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-4-oxo-4-((1-phenylethyl)amino)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of asparagine is protected using a suitable protecting group such as a carbamate.

    Alkylation: The protected asparagine is then subjected to alkylation reactions to introduce the benzyl and 1-phenylethyl groups. This can be achieved using benzyl bromide and 1-phenylethyl bromide in the presence of a base such as sodium hydride.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-4-oxo-4-((1-phenylethyl)amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and phenylethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl and phenylethyl groups.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzyl or phenylethyl groups.

Scientific Research Applications

2-(benzylamino)-4-oxo-4-((1-phenylethyl)amino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in protein synthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its structural similarity to asparagine.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-4-oxo-4-((1-phenylethyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in asparagine metabolism, such as asparagine synthetase and asparaginase.

    Pathways Involved: It may influence the metabolic pathways of asparagine, affecting protein synthesis and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N~2~-benzylasparagine: Similar structure but lacks the 1-phenylethyl group.

    N~4~-(1-phenylethyl)asparagine: Similar structure but lacks the benzyl group.

Uniqueness

2-(benzylamino)-4-oxo-4-((1-phenylethyl)amino)butanoic acid is unique due to the presence of both benzyl and 1-phenylethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(benzylamino)-4-oxo-4-(1-phenylethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-14(16-10-6-3-7-11-16)21-18(22)12-17(19(23)24)20-13-15-8-4-2-5-9-15/h2-11,14,17,20H,12-13H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRUEYSKKFBKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC(C(=O)O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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